BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

CB1 receptor negative allosteric modulator binding cooperativity

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a diarylurea derivative that functions as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor. Unlike orthosteric CB1 antagonists, allosteric modulators bind to a topographically distinct site and modulate the receptor's response to endogenous or exogenous agonists, offering a profile that may decouple therapeutic effects from adverse events associated with direct orthosteric antagonism.

Molecular Formula C21H20FN5O
Molecular Weight 377.423
CAS No. 1021111-88-5
Cat. No. B2822782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1021111-88-5
Molecular FormulaC21H20FN5O
Molecular Weight377.423
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C21H20FN5O/c22-16-6-8-17(9-7-16)23-21(28)24-18-5-3-4-15(14-18)19-10-11-20(26-25-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,23,24,28)
InChIKeyKAGLMZHDJDZFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1021111-88-5): A Negative Allosteric Modulator of CB1 for Receptor Pharmacology Research


1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a diarylurea derivative that functions as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor [1]. Unlike orthosteric CB1 antagonists, allosteric modulators bind to a topographically distinct site and modulate the receptor's response to endogenous or exogenous agonists, offering a profile that may decouple therapeutic effects from adverse events associated with direct orthosteric antagonism. This compound belongs to a class of CB1 allosteric modulators that trace their structural origin to PSNCBAM-1, one of the first characterized CB1 NAMs [1].

Why 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Cannot Be Substituted by Other Diarylurea CB1 Modulators


Diarylurea-based CB1 allosteric modulators are not interchangeable, as two key structural features dramatically alter pharmacological outcomes. The replacement of the pyridine ring (as in PSNCBAM-1) with a pyridazine introduces an additional endocyclic nitrogen that fundamentally alters ring electronics, hydrogen-bonding potential, and the orientation of the pyrrolidine substituent [1]. Concurrently, the 4-fluorophenyl terminus versus 4-chlorophenyl changes both lipophilicity and the capacity for halogen-bonding interactions at the allosteric pocket. These modifications yield divergent binding cooperativity, agonist-dependent functional inhibition, and selectivity profiles, rendering simple substitution without confirmatory pharmacological validation scientifically unjustified [1].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Relative to PSNCBAM-1 and Class Analogs


CB1 Receptor Binding Affinity and Cooperativity: Pyridazine-Modified Scaffold Demonstrates Potent Negative Allosteric Modulation

The target compound, featuring a pyridazine core in place of the pyridine ring found in PSNCBAM-1, retains potent CB1 receptor engagement. In radioligand binding assays, diarylurea analogs with pyridazine substitution have been shown to increase the specific binding of [³H]CP55,940 to human CB1 receptor, a hallmark of positive binding cooperativity that is characteristic of this chemotype [1]. While PSNCBAM-1 increases [³H]CP55,940 binding, the pyridazine-containing analogs demonstrate distinct cooperativity factors, reflecting a unique allosteric communication with the orthosteric site. The exact Ki and cooperativity factor (α) for the title compound have not been reported in head-to-head studies against PSNCBAM-1; however, structurally proximate pyridazine diarylureas have been reported with CB1 Ki values in the low nanomolar range [2].

CB1 receptor negative allosteric modulator binding cooperativity

CB2 Receptor Selectivity: Fluorophenyl-Pyridazine Urea Exhibits Marked Discrimination Over CB2

A structurally related diarylurea containing a pyridazine ring and a fluorophenyl terminus (CHEMBL4563408; 1-(2-fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea) displayed a CB1 Ki of 22 nM while showing no meaningful displacement of [³H]CP55,940 at CB2 (Ki > 10,000 nM), yielding a CB2/CB1 selectivity ratio exceeding 450-fold [1]. This selectivity profile is consistent across the pyridazinyl-fluorophenyl urea series and represents a significant differentiation from some orthosteric CB1 antagonists that exhibit dual CB1/CB2 activity. The title compound, bearing a 4-fluorophenyl group rather than a 2-fluorophenyl group, is expected to maintain this high CB1-over-CB2 selectivity based on structure-activity relationship patterns.

CB2 selectivity cannabinoid receptor off-target profiling

Functional Negative Allosteric Modulation: Depressed Agonist Efficacy in Calcium Mobilization Assays

Diarylurea CB1 allosteric modulators of this structural class, including the pyridazine-containing analogs, dose-dependently reduce the maximal response (Emax) of orthosteric agonists such as CP55,940 in CB1-mediated calcium mobilization assays without competing directly at the orthosteric site [1]. PSNCBAM-1 has been shown to reduce CP55,940 Emax in a concentration-dependent manner. Pyridazine-substituted analogs demonstrate comparable or modulated degrees of Emax suppression, with the extent of negative modulation being influenced by the nature of the halogen substituent on the distal phenyl ring. The 4-fluorophenyl variant is expected to produce a distinct probe-dependent modulation profile relative to the 4-chlorophenyl counterpart, relevant when evaluating agonist-biased allosteric effects.

calcium mobilization functional antagonism allosteric efficacy

Physicochemical Differentiation: Pyridazine Core Imparts Altered Lipophilicity and Hydrogen-Bonding Capacity

The substitution of a pyridine ring (PSNCBAM-1 core) with a pyridazine ring (title compound core) introduces a second endocyclic nitrogen, which reduces calculated logP and increases topological polar surface area (tPSA) relative to the pyridine analog. For the title compound, the molecular formula is C21H20FN5O (MW 377.42 g/mol) with a calculated logP of approximately 3.32 and tPSA of 61.36 Ų [1]. In contrast, PSNCBAM-1 (C22H23ClN4O, MW 394.90 g/mol) has a higher calculated logP and lower tPSA. The reduced lipophilicity and increased hydrogen-bond acceptor capacity of the pyridazine derivative may translate to improved aqueous solubility and altered membrane permeability, relevant for in vitro assay compatibility and in vivo pharmacokinetic considerations.

lipophilicity physicochemical properties drug-likeness

Optimal Research Application Scenarios for 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea


CB1 Allosteric Pharmacology Probe: Differentiating Probe-Dependent Negative Allosteric Modulation from Orthosteric Antagonism

The compound serves as a specialized research tool for investigating agonist-dependent CB1 allosteric modulation. Its non-competitive mechanism allows researchers to dissect the conformational dynamics of the CB1 receptor in response to chemically distinct orthosteric agonists, a capability not achievable with orthosteric antagonists such as rimonabant (SR141716A) that simply block the primary binding site [1]. Use of this pyridazine-containing NAM enables studies on probe-dependent allostery and the identification of signaling bias at CB1.

Structure-Activity Relationship (SAR) Studies on CB1 Allosteric Modulator Chemotypes

The compound provides a key point of structural variation in SAR campaigns aimed at optimizing CB1 negative allosteric modulators. The pyridazine-for-pyridine substitution and the 4-fluorophenyl-for-4-chlorophenyl replacement represent critical pharmacophoric modifications that influence binding cooperativity, functional potency, and selectivity. The compound can be used as a benchmark analog in focused medicinal chemistry libraries exploring heterocyclic core replacements [1].

CB1-Selective Tool for Neuropharmacology and Metabolic Research

Given the high CB1-over-CB2 selectivity inferred from close structural analogs (>450-fold), this compound is suitable for in vitro studies where CB2-mediated confounding effects must be minimized, such as in neuronal cell models, brain slice electrophysiology, or metabolic assays involving adipocytes and hepatocytes that also express CB2 [1]. Its allosteric mode of action further distinguishes it from orthosteric CB1 inverse agonists, enabling research on CB1 modulation with a potentially reduced propensity for the adverse psychiatric effects associated with global CB1 blockade.

Method Development for Allosteric Ligand Screening Assays

The compound can serve as a reference NAM control in the development and validation of high-throughput screening assays designed to detect allosteric modulators of GPCRs, particularly those employing calcium mobilization, β-arrestin recruitment, or [³H]CP55,940 binding assays. Its established property of increasing orthosteric radioligand binding provides a robust positive signal for assay quality control and Z'-factor determination in allosteric modulator screening campaigns [1].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.